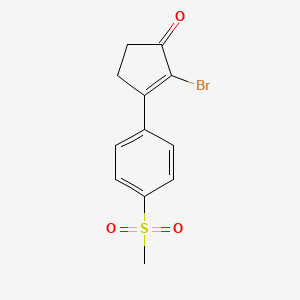
2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone is a complex organic compound characterized by its bromine and methylsulfonyl functional groups attached to a cyclopent-2-enone ring
Mechanism of Action
Mode of Action
Based on its structure, it can be inferred that the bromine atom might be involved in electrophilic aromatic substitution reactions . The methylsulfonyl group could potentially act as an electron-withdrawing group, stabilizing the highest-occupied molecular orbital (HOMO) .
Biochemical Pathways
Compounds with similar structures are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the rate of reaction involving the bromine atom might be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone typically involves multiple steps, starting with the formation of the cyclopent-2-enone core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and safety. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological applications of 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone are vast. It has been studied for its potential as a bioactive molecule in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Medicine: In the medical field, this compound is explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for the development of new drugs targeting diseases such as cancer and bacterial infections.
Industry: Industrially, this compound is used in the production of pesticides and other agrochemicals. Its unique chemical structure allows for the creation of compounds that are effective in protecting crops from pests and diseases.
Comparison with Similar Compounds
2-Bromo-3-(4-(methylsulfonyl)phenyl)benzene
3-(4-(Methylsulfonyl)phenyl)cyclopentanone
2-Bromo-3-(4-(methylsulfonyl)phenyl)pyridine
Uniqueness: 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone stands out due to its unique combination of functional groups and its cyclopent-2-enone core. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
2-bromo-3-(4-methylsulfonylphenyl)cyclopent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3S/c1-17(15,16)9-4-2-8(3-5-9)10-6-7-11(14)12(10)13/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDCKVDOJYLMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)CC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














